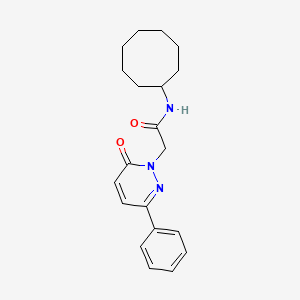

N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound featuring a pyridazinone core substituted with a phenyl group at the 3-position and an acetamide side chain at the 1-position. The acetamide nitrogen is further modified with a cyclooctyl group, a distinctive structural feature that confers unique physicochemical and pharmacological properties. The pyridazinone scaffold is well-documented for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., cyclooxygenase, phosphodiesterase) and receptor modulation .

Properties

IUPAC Name |

N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(21-17-11-7-2-1-3-8-12-17)15-23-20(25)14-13-18(22-23)16-9-5-4-6-10-16/h4-6,9-10,13-14,17H,1-3,7-8,11-12,15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQWNXLKBFRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Cyclooctyl Group: This step may involve the use of cyclooctylamine in a nucleophilic substitution reaction.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the pyridazinone ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or cyclooctyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their substituents, molecular weights, and reported activities:

Impact of Substituents on Bioactivity

- Cyclooctyl Group : The bulky, lipophilic cyclooctyl group in the target compound may enhance bioavailability and target binding compared to smaller substituents. For example, fluorophenyl analogs (e.g., ) exhibit improved metabolic stability but lower membrane permeability due to reduced lipophilicity .

- Heterocyclic Substitutions : Thiophene () and furan () substituents introduce electron-rich aromatic systems, altering electronic properties and binding interactions. Thiophene-containing analogs show enhanced antimicrobial activity due to sulfur’s electronegativity .

- Halogenated Derivatives : Fluorine and chlorine atoms () improve binding affinity to hydrophobic enzyme pockets (e.g., PDE4, COX-2) via halogen bonding, as seen in antitumor and anti-inflammatory studies .

Pharmacological Profiles

- Enzyme Inhibition: PDE4 Inhibition: Difluorophenyl and methoxyphenyl analogs () demonstrate potent PDE4 inhibition, a mechanism relevant to inflammatory diseases. The target compound’s cyclooctyl group may further optimize binding to PDE4’s hydrophobic pocket . COX Inhibition: Methoxypyridinyl derivatives () show COX-1/2 inhibition, suggesting the target compound’s phenyl-pyridazinone core could share this activity .

- Anticancer Activity : Butylphenyl () and naphthalenyl () analogs exhibit antiproliferative effects, likely via apoptosis induction. The cyclooctyl group’s bulk may enhance tumor targeting by prolonging circulation time .

Biological Activity

N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in specific assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine moiety, which is known for its biological significance. The structural formula can be represented as follows:

This structure is significant as it combines elements that may contribute to its interaction with biological targets, particularly enzymes involved in inflammatory processes.

COX Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Studies have shown that derivatives containing similar structures can selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .

Anti-inflammatory Effects

Research indicates that compounds with the pyridazine scaffold exhibit notable anti-inflammatory properties. For instance, a study demonstrated that certain derivatives showed significant inhibition of COX-2 with IC50 values lower than those of established drugs like celecoxib. The selectivity index (SI) for these compounds suggests a favorable profile for minimizing adverse effects while maximizing therapeutic benefits .

Cytotoxicity

In cytotoxicity assays, this compound and related compounds were evaluated against various cancer cell lines. The results indicated moderate cytotoxic activity, with some derivatives exhibiting growth inhibition percentages comparable to standard chemotherapeutic agents such as imatinib .

Research Findings Summary Table

| Study | Activity Assessed | IC50 (nM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Study 1 | COX-2 Inhibition | 15.50 | 21.29 | Better than celecoxib |

| Study 2 | Cytotoxicity | - | - | Moderate activity against multiple cell lines |

Case Studies and Experimental Data

- COX Inhibition Study : A recent study focused on the COX inhibitory properties of pyridazine derivatives, including N-cyclooctyl compounds. The results showed a significant reduction in inflammatory markers in vitro, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents.

- Cytotoxicity Assessment : In another study assessing cytotoxic effects across various cancer cell lines (NCI 59 panel), N-cyclooctyl derivatives demonstrated variable efficacy. Notably, the percentage growth inhibition was recorded between 2/59 to 5/59 at a concentration of 10 μM, indicating potential for further development in oncology .

Q & A

Q. What synthetic methodologies are employed to prepare N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of the pyridazinone core. A common route includes:

- Step 1 : Condensation of phenylhydrazine with maleic anhydride to form the pyridazinone ring.

- Step 2 : Functionalization at the 3-position via Suzuki coupling or electrophilic substitution to introduce the phenyl group.

- Step 3 : Alkylation or acetamide coupling using cyclooctylamine and activated acetic acid derivatives (e.g., EDCl/HOBt-mediated amidation) . Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization, with DMF or THF commonly used as solvents .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent orientation. Aromatic protons in the pyridazinone ring typically appear as doublets at δ 7.2–8.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ showing [M+H]+ at m/z 380.18) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Cyclooxygenase (COX) Inhibition : Competitive ELISA assays using recombinant COX-1/COX-2 enzymes, with IC50 calculations to compare potency against reference inhibitors (e.g., indomethacin) .

- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target effects, critical for validating selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during amide coupling, but may require scavengers (e.g., DIEA) to neutralize HCl byproducts.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., cyclooctylamine coupling) .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Assay Reprodubility : Validate results across multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to rule out cell-specific artifacts .

- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to ensure IC50/EC50 values fall within 95% confidence intervals .

Q. What computational approaches aid in elucidating the mechanism of action?

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding poses in COX-2 (PDB: 5KIR) or kinase domains (e.g., EGFR). Key interactions include hydrogen bonding with pyridazinone carbonyl groups .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted?

- 2D NMR Techniques : COSY and HSQC clarify scalar coupling between protons and carbons, resolving overlapping signals in aromatic regions .

- X-ray Crystallography : SHELX refinement (via Olex2) provides unambiguous structural confirmation, particularly for stereochemistry at the cyclooctyl group .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Substituent Variation : Replace the cyclooctyl group with smaller (e.g., cyclohexyl) or bulkier (e.g., adamantyl) moieties to probe steric effects .

- Electron-Withdrawing Groups : Introduce halogens (Cl, F) at the phenyl ring’s para position to enhance metabolic stability and target affinity .

Q. What challenges arise in crystallographic studies of this compound?

Q. How can proteomic approaches validate putative molecular targets?

- Chemical Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners via pull-down assays using biotinylated analogs .

- Thermal Shift Assays (TSA) : Monitor protein melting curves (ΔTm) to confirm stabilization of target enzymes (e.g., COX-2) upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.